molecular formula C19H20ClN3O3S2 B2750592 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1326923-68-5

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2750592
CAS No.: 1326923-68-5
M. Wt: 437.96
InChI Key: JNSPLAGEVNPGDQ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a branched butan-2-yl substituent at position 3, a sulfanyl-linked acetamide group at position 2, and a 3-chloro-4-methoxyphenyl moiety on the acetamide nitrogen. While direct pharmacological data are unavailable, analogs indicate relevance in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-11(2)23-18(25)17-14(7-8-27-17)22-19(23)28-10-16(24)21-12-5-6-15(26-3)13(20)9-12/h5-9,11H,4,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSPLAGEVNPGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide , with CAS number 1326923-61-8 , is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O2S2C_{18}H_{18}ClN_{3}O_{2}S_{2}, and it has a molecular weight of 407.9 g/mol . The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O2S2
Molecular Weight407.9 g/mol
CAS Number1326923-61-8

Research indicates that this compound functions as a modulator of adenosine receptors , specifically acting as an inverse agonist for the A1 receptor and an antagonist for A2A and A2B receptors. This dual activity suggests potential applications in treating conditions related to adenosine signaling, including inflammation and cancer.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Half-life : Greater than 240 minutes in both rat and human plasma, indicating prolonged circulation time.
  • Bioavailability : It is orally bioavailable, making it suitable for various administration routes.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models of arthritis. It effectively decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating autoimmune diseases.
  • Neuroprotective Properties : Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and improve neuronal survival rates.

Comparative Analysis with Related Compounds

To contextualize its biological activity, a comparison with structurally similar compounds can be insightful:

Compound NameMechanism of ActionBiological Activity
This compoundAdenosine receptor modulatorAntitumor, anti-inflammatory
2-{[3-(ethyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamideSimilar adenosine receptor activityModerate antitumor effects
4-{[5-(butanoyl)-6-methylthieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamideInhibitor of specific kinasesLimited anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidinone Core

Compound 1 : 2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide ()
  • Key Differences: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone core (vs. simpler thieno[3,2-d]pyrimidinone). Linear 3-butyl group (vs. branched butan-2-yl).
  • Implications: Extended aromaticity in the core may enhance π-π stacking with biological targets but reduce solubility.
Compound 2 : 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
  • Key Differences: Hexahydrobenzothieno[2,3-d]pyrimidinone core (saturated ring system). 4-Ethoxyphenyl at position 3 and 4-methylphenyl acetamide.
  • Ethoxy and methyl groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
Compound 3 : N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
  • Key Differences: 7-Phenyl substitution on the thienopyrimidinone core. 3-Methyl and 4-butylphenyl groups.
  • Implications :
    • 7-Phenyl group may strengthen hydrophobic interactions in target binding.
    • Longer 4-butylphenyl chain could prolong half-life but increase off-target risks .
Compound 4 : 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide ()
  • Key Differences: Ethyl and dimethyl substituents on the thienopyrimidinone core. 3-Methoxyphenyl acetamide (vs. 3-chloro-4-methoxyphenyl).
  • Lack of chloro substituent diminishes electron-withdrawing effects, altering electronic interactions .

Structural and Pharmacokinetic Comparison

Table 1: Key Properties of Target Compound and Analogs

Compound Core Structure R1 (Position 3) R2 (Acetamide) Molecular Weight Key Features
Target Compound Thieno[3,2-d]pyrimidinone Butan-2-yl 3-Cl-4-OMePh ~465 (estimated) Branched alkyl; chloro-methoxy
Compound 1 () Pyrido-thieno[3,2-d]pyrimidinone Butyl 3-Cl-4-OMePh 483.6 Extended aromatic core
Compound 2 () Hexahydrobenzothieno[2,3-d]pyrimidinone 4-EtOPh 4-MePh 525.6 Saturated core; ethoxy
Compound 3 () Thieno[3,2-d]pyrimidinone 3-Me, 7-Ph 4-BuPh 463.6 Phenyl substitution; butyl chain
Compound 4 () Thieno[2,3-d]pyrimidinone 3-Et, 5,6-diMe 3-OMePh 415.5 Dimethyl; smaller substituents

Key Observations :

  • Lipophilicity : Compound 2 (hexahydro core) and Compound 3 (7-phenyl) are more hydrophobic, likely influencing blood-brain barrier penetration.
  • Metabolic Stability : Branched butan-2-yl (target) may resist oxidative metabolism better than linear alkyl chains (Compound 1) .

Analytical and Structural Characterization

  • Techniques : IR, NMR, and MS () are standard for confirming structures.
  • Crystallography : SHELX programs () enable precise determination of molecular conformations, critical for understanding binding modes .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the thieno[3,2-d]pyrimidin-4-one core formation, followed by sulfanylation and acetamide coupling. Key parameters include:
  • Temperature: 60–80°C for cyclization steps (exothermic reactions require precise control) .
  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution during sulfanylation .
  • Bases: Potassium carbonate or triethylamine for deprotonation in acetamide coupling .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Validation: Monitor reactions via TLC/HPLC and confirm purity using NMR (δ 1.2–1.5 ppm for butan-2-yl protons; δ 6.8–7.4 ppm for aromatic groups) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR identifies substituents (e.g., 3-chloro-4-methoxyphenyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~480) .
  • X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05). Hydrogen-bonding networks (N–H···O, C–H···π) stabilize the crystal lattice .
  • Thermal Analysis (DSC/TGA): Determine melting points (~200–220°C) and thermal stability (decomposition >250°C) .

Q. How should preliminary biological activity assays be designed for this compound?

  • Methodological Answer:
  • In Vitro Assays:
  • Target Inhibition: Screen against kinase or protease panels (IC50 via fluorescence polarization) .
  • Cytotoxicity: Use MTT assay (IC50 in cancer cell lines, e.g., HeLa or MCF-7) .
  • In Vivo Models: Administer orally (10–50 mg/kg) in murine models to assess pharmacokinetics (plasma half-life, bioavailability) .
  • Controls: Include positive (e.g., doxorubicin) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

  • Methodological Answer:
  • Computational Tools: Perform DFT calculations (B3LYP/6-31G*) to predict bond lengths/angles. Compare with X-ray data (e.g., C–S bond: 1.75–1.80 Å) .
  • Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling .
  • Contradiction Example: If computed dihedral angles deviate >5° from crystallographic data, re-optimize force fields or check for solvent effects in the crystal lattice .

Q. What strategies address contradictory biological activity data across assay platforms?

  • Methodological Answer:
  • Assay Optimization:
  • Buffer Conditions: Adjust pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments .
  • Membrane Permeability: Use Caco-2 cell monolayers to assess efflux ratios (P-gp inhibition may explain variability) .
  • Data Reconciliation:
  • Meta-Analysis: Compare IC50 values across >3 independent labs; apply Grubbs’ test to exclude outliers .
  • Target Engagement: Validate via SPR (binding affinity) or CETSA (thermal shift assays) .

Q. How do stability and degradation kinetics under varying conditions impact experimental reproducibility?

  • Methodological Answer:
  • Forced Degradation Studies:
  • Hydrolytic Stability: Incubate in PBS (pH 2.0/7.4/9.0) at 37°C; monitor via HPLC (degradants >5% indicate instability) .
  • Photostability: Expose to UV (320 nm, 48 hrs); LC-MS identifies sulfoxide or acetamide cleavage products .
  • Storage Recommendations: Lyophilize and store at -80°C under argon to prevent oxidation/hydrolysis .

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